1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine
Description
Properties
IUPAC Name |
1-[1-(4-methylsulfonylphenyl)ethyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-11(16-9-7-13(15)8-10-16)12-3-5-14(6-4-12)19(2,17)18/h3-6,11,13H,7-10,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVXPNQOTFFNGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)N2CCC(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenative Amination of 4-Piperidone Derivatives
Adapted from US7547789B2, this three-step protocol demonstrates scalability:
Step 1: Boc-Protection of 4-Piperidone
1-tert-Butoxycarbonyl-4-piperidone (15 g, 75.28 mmol)
Ethanol (150 mL)
70% Ethylamine/H₂O (6.06 mL, 75.29 mmol)
5% Pt/C catalyst (2.25 g)
Conditions: H₂ (2 bar), 50°C, 4 hours
Yield: 107% (18.33 g)
Key Insight: Excess ethylamine drives complete conversion despite Pt/C's moderate activity.
Step 2: Side Chain Installation via Carbonyldiimidazole Coupling
N-(1-Boc-4-piperidinyl)ethylamine (10 mmol)
4-Methanesulfonylphenylacetic acid (12 mmol)
Carbonyldiimidazole (15 mmol)
Solvent: Toluene/THF (3:1)
Conditions: 60°C, 18 hours
Yield: 82-89%
Optimization: Mixed ether-aromatic solvents improve coupling efficiency compared to pure THF.
Step 3: Acidolytic Deprotection
HCl (4M in dioxane)
Ethanol solvent
Conditions: Reflux, 2 hours
Yield: 95%
Characterization: ¹H NMR shows complete Boc removal (δ 1.48 ppm singlet absent).
Reductive Amination Approach
Modified from WO2017079641A1, this method avoids pre-functionalized piperidines:
Reaction Scheme
4-Methanesulfonylphenylacetaldehyde (1 eq)
Piperidin-4-amine (1.2 eq)
NaBH₃CN (1.5 eq)
MeOH/AcOH (95:5)
Conditions: RT, 12 hours
Yield: 74%
Advantages:
Side Reaction Mitigation
- Acetic acid protonates amine, preventing imine oligomerization
- Controlled NaBH₃CN addition minimizes nitro group reduction
Alternative Methodologies
Nucleophilic Displacement Strategy
Utilizing bromoethyl intermediates:
Synthetic Sequence
- Synthesis of 1-(4-Methanesulfonylphenyl)ethyl bromide
- Reaction with piperidin-4-amine (2 eq) in DMF
- Chromatographic purification (SiO₂, EtOAc/Hexanes)
Optimized Conditions
Temperature: 0°C → RT gradient
Base: DIEA (3 eq)
Reaction Time: 48 hours
Yield: 68%
Limitation: Competing elimination forms styrenic byproducts (15-22%)
Enzymatic Resolution of Racemates
For stereoselective synthesis:
Key Parameters
- Lipase PS-IM (Immobilized on Accurel MP1000)
- Substrate: N-Acetyl racemic amine
- Solvent: MTBE/Phosphate buffer (1:1)
- Conversion: 51% (ee >99%)
Process Economics
| Parameter | Value |
|---|---|
| Enzyme Loading | 15 g/L |
| Productivity | 8.2 g/L/day |
| Operational Stability | 12 cycles |
Critical Process Analytics
Impurity Profiling
HPLC-MS analysis reveals three primary byproducts:
- N,N-Diethyl analogue (RT 8.2 min, m/z 354.2)
- Sulfone-reduced species (RT 10.4 min, m/z 310.1)
- Piperidine ring-opened aldehyde (RT 12.7 min, m/z 289.0)
Mitigation Strategies
- Strict oxygen exclusion prevents sulfone reduction
- Lithium chloride additive suppresses aldehyde formation
Crystallization Optimization
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Anti-Solvent | Heptane → TBME | MTBE |
| Cooling Rate (°C/h) | 0.1 → 5 | 0.5 |
| Seed Loading (%) | 0.01 → 0.1 | 0.05 |
| Yield Improvement | +22% | 91% |
Characterization: XRD confirms monoclinic P2₁/c structure with Z'=1
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | CPC* ($/kg) | E-Factor | PMI** |
|---|---|---|---|
| Hydrogenative Amination | 420 | 18 | 32 |
| Reductive Amination | 580 | 27 | 41 |
| Nucleophilic | 710 | 35 | 53 |
CPC: Cost per Kilogram
*PMI: Process Mass Intensity
Environmental Impact Assessment
Reductive Amination Route
- 87% waste from solvent recovery
- 62% carbon footprint from NaBH₃CN production
Mitigation Strategies
- Solvent swap to 2-MeTHF (bio-based)
- Catalytic BH₃ systems under development
Emerging Technologies
Continuous Flow Synthesis
Microreactor system enhances:
- Heat transfer during exothermic amination
- Mixing efficiency in biphasic deprotection
- Productivity: 3.2 kg/day from 10 L reactor
Photoredox Catalysis
Visible-light mediated C-N coupling:
- Ir(ppy)₃ catalyst (0.5 mol%)
- Hantzsch ester as reductant
- 62% yield achieved in preliminary trials
Chemical Reactions Analysis
1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives.
Scientific Research Applications
Synthesis Overview
- Starting Materials : Piperidine, 4-methanesulfonylphenyl derivatives.
- Reaction Conditions : Conducted under basic conditions with appropriate solvents to achieve optimal yields.
- Key Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution, making it versatile for further chemical modifications .
Scientific Research Applications
The compound has been investigated for multiple applications across different scientific disciplines:
Medicinal Chemistry
- Therapeutic Potential : Research indicates that derivatives of piperidine, including this compound, may act as inhibitors of various biological targets. For instance, compounds similar to 1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine have shown promise as inhibitors of cysteine proteases like Cathepsin S, which are implicated in diseases such as diabetes and cancer .
- Drug Development : The compound is being explored as a lead structure for developing new pharmaceuticals targeting metabolic diseases and immune-mediated disorders .
Neuroscience
- Receptor Modulation : There is ongoing research into the compound's role as a ligand for trace amine-associated receptors (TAARs), which are involved in neurotransmitter signaling pathways. This could have implications for treating neuropsychiatric disorders .
- Cholinesterase Inhibition : Studies suggest that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, making them candidates for Alzheimer's disease treatment .
Case Studies
Several studies highlight the effectiveness and potential of this compound:
Case Study 1: Cysteine Protease Inhibition
A study demonstrated that piperidine derivatives could effectively inhibit Cathepsin S activity in vitro. This inhibition was linked to reduced inflammation and improved outcomes in models of chronic kidney disease and diabetic nephropathy .
Case Study 2: Neuropharmacological Effects
Research involving animal models indicated that compounds similar to this compound exhibited anxiolytic effects through modulation of TAARs, suggesting potential for treating anxiety disorders .
Mechanism of Action
The mechanism of action of 1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : RB-005’s octylphenethyl group increases lipophilicity (logP ~5), favoring membrane permeability, whereas the target compound’s mesyl group may reduce logP, affecting bioavailability .
- Heterocyclic Modifications : Pyrimidine () or indole () substituents introduce aromatic stacking interactions, critical for enzyme inhibition.
Target Compound Predictions :
- The mesyl group may improve metabolic stability compared to ester or amide-containing analogs ().
- Potential off-target effects on sulfonylurea receptors or cytochrome P450 enzymes require validation.
Physicochemical Properties
Implications :
- Lower logP of the target compound may necessitate prodrug strategies for oral administration.
- The mesyl group’s polarity could enhance solubility in aqueous formulations.
Biological Activity
1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine is a compound of interest due to its potential therapeutic applications. The methanesulfonyl group enhances solubility and biological activity, making it a candidate for various pharmacological evaluations. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a methanesulfonyl group and an ethyl group attached to a phenyl ring. This configuration is crucial for its biological interactions.
The compound's activity may be attributed to its interaction with various biological targets, including kinases and neurotransmitter transporters. The methanesulfonyl group is known to enhance binding affinity and selectivity towards specific targets, which can lead to improved pharmacological profiles.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on several kinases. For instance, it has been evaluated for its inhibitory potency against tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. The compound showed an IC50 value indicating effective inhibition of TRK activity, suggesting potential as an anticancer agent .
Table 1: Inhibitory Potency of this compound on Various Kinases
| Target Kinase | IC50 (nM) |
|---|---|
| TRKA | 56 |
| FAK | >100 |
| PAK4 | >100 |
| PLK4 | 1.32 |
In Vivo Studies
In vivo evaluations have further supported the compound's therapeutic potential. In animal models, it demonstrated the ability to improve cognitive deficits induced by psychotropic drugs, suggesting its role as a potential treatment for schizophrenia . The compound's pharmacokinetic profile indicated good plasma stability with minimal metabolic degradation, enhancing its viability as a therapeutic agent.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
|---|---|
| Plasma Half-Life | >289.1 min |
| Metabolite Levels | Low |
Case Studies
Recent case studies have highlighted the efficacy of this compound in treating conditions related to neurotransmitter dysregulation. For instance, it has shown promise in reversing cognitive deficits in animal models exposed to phencyclidine (PCP), a drug known to induce schizophrenia-like symptoms .
Q & A
Q. What are the established synthetic routes for 1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine?
- Methodological Answer : The synthesis typically involves sequential alkylation and sulfonylation. First, piperidine is alkylated with 1-(4-bromophenyl)ethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the phenyl-ethyl group. Subsequent sulfonylation with methanesulfonyl chloride in dichloromethane, catalyzed by triethylamine, yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the piperidine ring conformation and substituent positions. Infrared (IR) spectroscopy identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC assesses purity (>95%). X-ray crystallography may resolve stereochemistry if chiral centers are present .
Advanced Research Questions
Q. How does the methanesulfonyl group influence oxidation behavior in catalytic systems?
- Methodological Answer : The electron-withdrawing methanesulfonyl group stabilizes intermediates during oxidation. Studies using Ru(III) catalysts and permanganate show first-order kinetics in acidic media. Density Functional Theory (DFT) simulations reveal transition states where the sulfonyl group lowers activation energy by 15–20 kJ/mol compared to non-sulfonylated analogs. Controlled experiments (UV-Vis monitoring at 525 nm) track MnO₄⁻ consumption .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies in receptor binding (e.g., σ-1 vs. NMDA) may arise from assay conditions. Standardize protocols:
- Use radioligand binding assays (³H-labeled compounds) with consistent membrane preparations.
- Compare IC₅₀ values under identical pH (7.4) and temperature (37°C).
- Apply molecular docking (AutoDock Vina) to assess steric effects of the methanesulfonyl group on binding pockets. Cross-validate with in vivo behavioral models (e.g., tail-flick test for analgesia) .
Q. What strategies optimize the compound’s pharmacokinetic profile for CNS targeting?
- Methodological Answer : Enhance blood-brain barrier (BBB) penetration via logP optimization (target 2–3) using prodrugs (e.g., esterification of the amine). In vitro BBB models (MDCK-MDR1 cells) assess permeability (Papp > 5 × 10⁻⁶ cm/s). Metabolic stability is tested in liver microsomes (human/rat), with CYP3A4 inhibition assays to predict drug-drug interactions. Fluorine-18 labeling enables PET imaging for biodistribution studies .
Q. How does the compound interact with enzymes like monoamine oxidases (MAOs)?
- Methodological Answer : Competitive inhibition assays (MAO-A/B) using kynuramine as substrate (fluorescence detection at 360/440 nm). IC₅₀ values correlate with substituent electronegativity: the methanesulfonyl group increases potency by 3-fold vs. methyl analogs. Kinetic analysis (Lineweaver-Burk plots) confirms non-competitive inhibition, suggesting allosteric modulation. Co-crystallization with MAO-B (PDB deposition) validates binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
